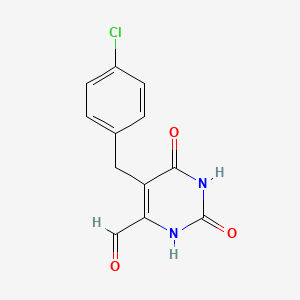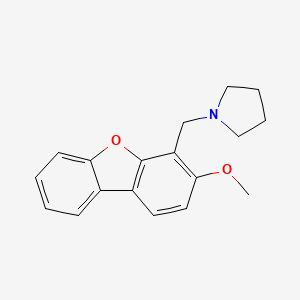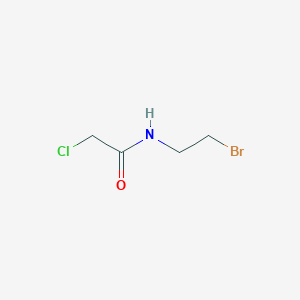
N-(2-Bromoethyl)-2-chloroacetamide
Descripción general
Descripción
N-(2-Bromoethyl)-2-chloroacetamide: is an organic compound with the molecular formula C4H7BrClNO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen and carbon atoms are substituted with a 2-bromoethyl group and a chlorine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 2-Bromoethanol and 2-Chloroacetyl Chloride:
Industrial Production Methods:
- The industrial production of N-(2-Bromoethyl)-2-chloroacetamide typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Nucleophilic Substitution:
- N-(2-Bromoethyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction:
- The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with sodium azide yields N-(2-Azidoethyl)-2-chloroacetamide, while reduction with LiAlH4 yields N-(2-Ethyl)-2-chloroacetamide.
Aplicaciones Científicas De Investigación
Chemistry:
- N-(2-Bromoethyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a building block for the synthesis of bioactive molecules.
Industry:
- In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Mechanism:
- The mechanism of action of N-(2-Bromoethyl)-2-chloroacetamide involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes, leading to their modification or inactivation.
Molecular Targets and Pathways:
- The primary molecular targets of this compound are nucleophilic sites in DNA and proteins. The alkylation of DNA can result in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
- N-(2-Bromoethyl)phthalimide
- N-(2-Chloroethyl)-2-chloroacetamide
- N-(2-Iodoethyl)-2-chloroacetamide
Comparison:
- Compared to N-(2-Bromoethyl)-2-chloroacetamide, N-(2-Bromoethyl)phthalimide has a phthalimide group instead of a chloroacetamide group, which affects its reactivity and applications.
- N-(2-Chloroethyl)-2-chloroacetamide has a chlorine atom instead of a bromine atom, which makes it less reactive in nucleophilic substitution reactions.
- N-(2-Iodoethyl)-2-chloroacetamide has an iodine atom, making it more reactive than the bromo and chloro analogs due to the weaker carbon-iodine bond.
Uniqueness:
- The presence of both a bromoethyl group and a chloroacetamide group in this compound provides a unique combination of reactivity and functionality, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
N-(2-bromoethyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrClNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDJQDDTWCSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827959 | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-60-0 | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

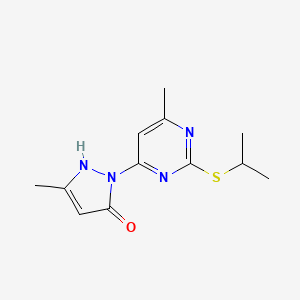
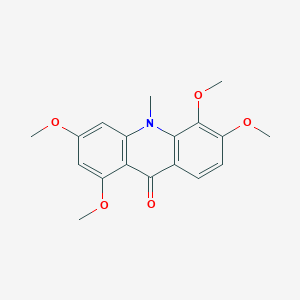
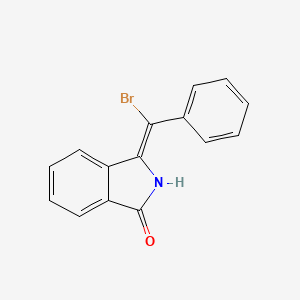
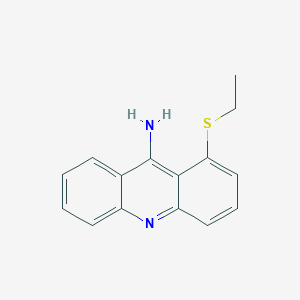
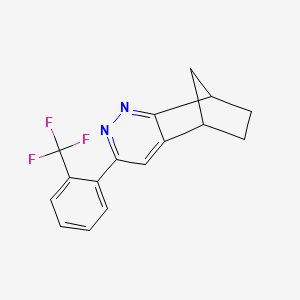
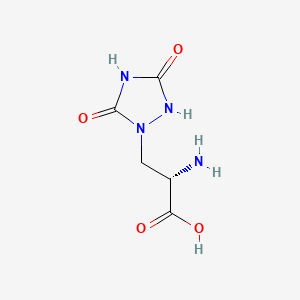

![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
